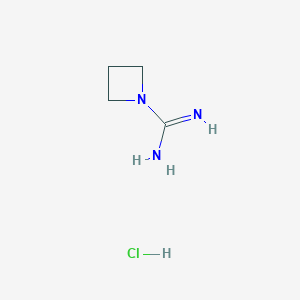

Azetidine-1-carboximidamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azetidine-1-carboximidamide hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and polymer science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of azetidine-1-carboximidamide hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides . This reaction proceeds under mild conditions without the need for a base, yielding functionalized azetidine derivatives in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Azetidine-1-carboximidamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a wide range of functionalized azetidine derivatives .

Wissenschaftliche Forschungsanwendungen

Azetidine-1-carboximidamide hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a pharmacophore in drug discovery and development.

Wirkmechanismus

The mechanism of action of azetidine-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates its participation in various chemical reactions. These interactions can lead to the formation of stable complexes with target molecules, influencing their biological or chemical activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different chemical properties.

Uniqueness

Azetidine-1-carboximidamide hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it more stable and easier to handle compared to aziridines, while still offering unique reactivity that can be exploited in various chemical and biological applications .

Biologische Aktivität

Azetidine-1-carboximidamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as a selective inhibitor of sphingosine kinase 2 (SphK2). This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by its unique azetidine ring structure, which contributes to its chemical reactivity and biological interactions. The molecular formula is C6H10ClN5O with a molecular weight of approximately 190.62 g/mol .

The primary mechanism of action for this compound involves the inhibition of SphK2, an enzyme involved in the synthesis of sphingosine 1-phosphate (S1P), a bioactive lipid that regulates various cellular processes including proliferation, survival, and migration. The compound exhibits a high affinity for SphK2 with an inhibition constant (Ki) of approximately 1.2 μM . By inhibiting SphK2, this compound can modulate S1P levels, thereby influencing pathways associated with cancer progression and chemoresistance.

Anticancer Properties

Research has indicated that this compound may play a role in cancer treatment by targeting the SphK2 pathway. Inhibition of SphK2 has been linked to reduced tumor growth and enhanced sensitivity to chemotherapy in various cancer models. For instance, studies have shown that compounds targeting SphK2 can significantly reduce tumor nodules in animal models .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary screening has indicated potential effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. Table 1 summarizes the minimum inhibitory concentrations (MICs) observed in various studies:

| Pathogen | MIC (μg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 0.5 - 4 |

| Vancomycin-resistant Enterococcus | 1 - 3 |

| Linezolid-resistant Staphylococcus aureus | 0.5 - 2 |

| Linezolid-resistant Streptococcus pneumoniae | 0.5 - 4 |

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Case Study on Cancer Cell Lines :

A study conducted on various cancer cell lines demonstrated that treatment with this compound led to a decrease in cell viability and increased apoptosis rates. The compound was found to enhance the efficacy of conventional chemotherapeutics when used in combination . -

Antimicrobial Efficacy :

In another study focused on antimicrobial properties, this compound was tested against multiple drug-resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections .

Eigenschaften

IUPAC Name |

azetidine-1-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3.ClH/c5-4(6)7-2-1-3-7;/h1-3H2,(H3,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZXJXFOKSZSKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.